![molecular formula C16H19N5O2 B7642402 N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide, also known as OTAVA-BB 1204754, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a cyclobutanecarboxamide derivative that has been synthesized using a specific method.
作用机制
The mechanism of action of N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. This leads to the disruption of cellular functions and ultimately results in the death of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce the production of certain inflammatory cytokines. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide is its broad spectrum of activity against cancer cells and microorganisms. This makes it a potentially useful compound for the development of new drugs in these areas. However, as with any chemical compound, there are also limitations to its use in lab experiments. These include the need for proper safety precautions due to the compound's potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide. These include further studies to elucidate its mechanism of action, the development of new drugs based on the compound, and the exploration of its potential applications in other areas such as immunology and neuroscience. Additionally, studies on the compound's toxicity and safety profile will be important for its future use in clinical settings.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The compound's synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been studied extensively. While there are limitations to its use in lab experiments, the compound's broad spectrum of activity makes it a potentially useful compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
合成方法
The synthesis of N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide involves a multi-step process that starts with the reaction of 1-(2-bromoethyl)-1H-1,2,3-triazole with 4-(cyclobutylamino)benzoic acid. This is followed by the reaction of the resulting compound with 3-aminopropionitrile, which leads to the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-15(8-9-17-16(23)12-4-3-5-12)19-13-6-1-2-7-14(13)21-11-10-18-20-21/h1-2,6-7,10-12H,3-5,8-9H2,(H,17,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFVIRFHMKRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(=O)NC2=CC=CC=C2N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
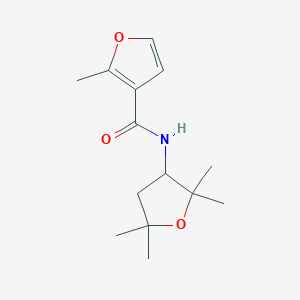
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)
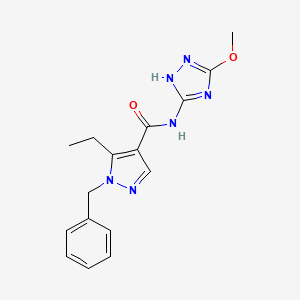
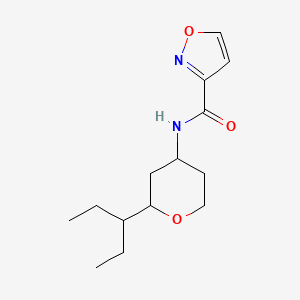
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
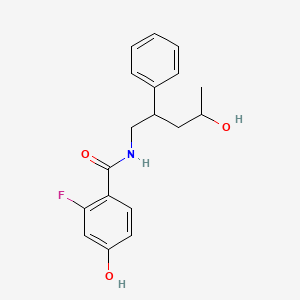
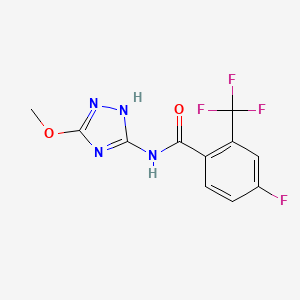
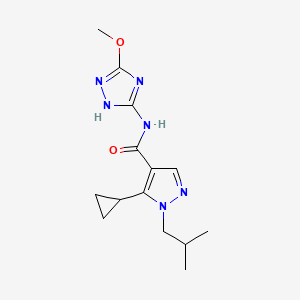
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)